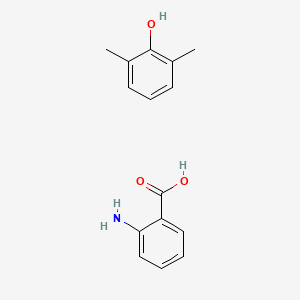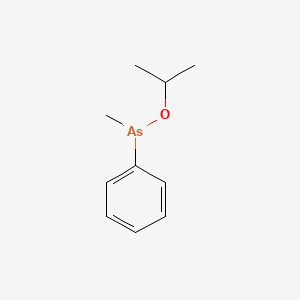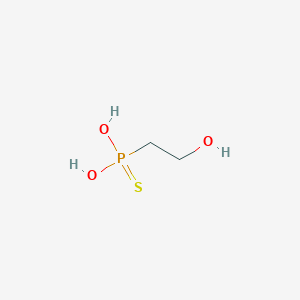
(2-Hydroxyethyl)phosphonothioic O,O-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)phosphonothioic O,O-acid is a chemical compound that belongs to the class of phosphonothioic acids It is characterized by the presence of a hydroxyethyl group attached to the phosphorus atom, which is also bonded to two oxygen atoms and a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)phosphonothioic O,O-acid typically involves the reaction of 2-hydroxyethylphosphonic acid with sulfur-containing reagents. One common method is the reaction of 2-hydroxyethylphosphonic acid with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification by recrystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)phosphonothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound to phosphonothioic acid derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphonothioic acid derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Hydroxyethyl)phosphonothioic O,O-acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)phosphonothioic O,O-acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl group and the phosphorus-sulfur bond play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic O,O,S-acid: This compound is similar in structure but has a different arrangement of oxygen and sulfur atoms.
Phosphonothioic O,S-acid: Another related compound with a different substitution pattern on the phosphorus atom.
Uniqueness
(2-Hydroxyethyl)phosphonothioic O,O-acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonothioic acids. Its specific arrangement of atoms allows for unique interactions and applications in various fields.
Propriétés
Numéro CAS |
65253-76-1 |
|---|---|
Formule moléculaire |
C2H7O3PS |
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
2-dihydroxyphosphinothioylethanol |
InChI |
InChI=1S/C2H7O3PS/c3-1-2-6(4,5)7/h3H,1-2H2,(H2,4,5,7) |
Clé InChI |
PKUZJFCAAJVGNP-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=S)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
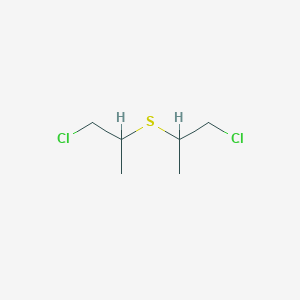
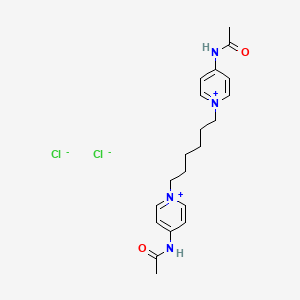
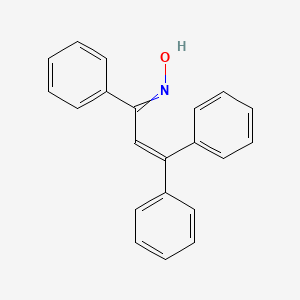
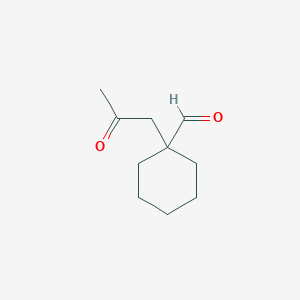
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
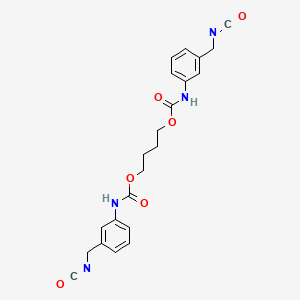
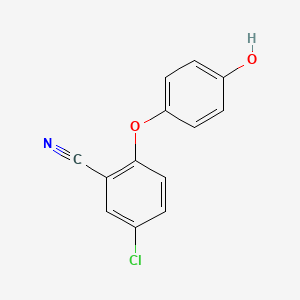
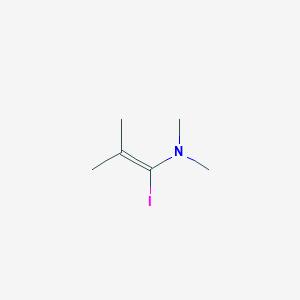
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
